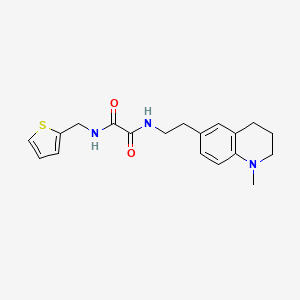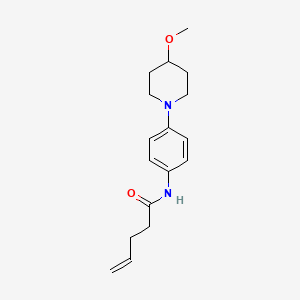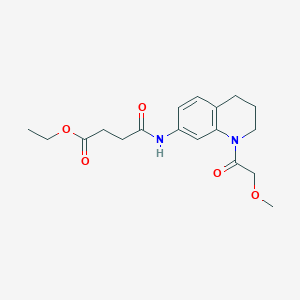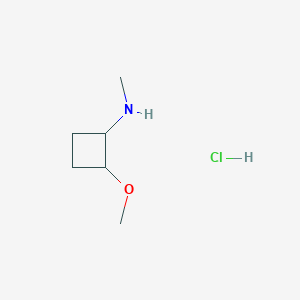
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide, also known as CPP, is a chemical compound that has been extensively studied for its potential use in scientific research. CPP is a member of the family of compounds known as propionamides, which have been found to have a wide range of biological activities.
Applications De Recherche Scientifique
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide has been studied for its potential use in a wide range of scientific research applications. One of its most promising uses is as a tool to study the role of the endocannabinoid system in the brain. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood. This compound has been found to be a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the brain, allowing researchers to study their effects on various physiological processes.
Mécanisme D'action
The mechanism of action of N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide is primarily through its inhibition of FAAH. This enzyme is responsible for breaking down endocannabinoids in the brain, and by inhibiting it, this compound can increase the levels of these signaling molecules. This, in turn, can lead to a wide range of physiological effects, including pain relief, appetite suppression, and mood regulation.
Biochemical and physiological effects:
This compound has been found to have a wide range of biochemical and physiological effects. One of its most well-studied effects is its ability to reduce pain. This is thought to be due to its inhibition of FAAH, which leads to increased levels of endocannabinoids in the brain. This compound has also been found to have appetite-suppressing effects, which may make it a useful tool for studying the role of the endocannabinoid system in regulating food intake. Finally, this compound has been found to have mood-regulating effects, which may make it a potential treatment for mood disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide in lab experiments is its specificity for FAAH inhibition. This allows researchers to study the effects of endocannabinoids in the brain without affecting other signaling pathways. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experimental settings. Additionally, the high cost of this compound may limit its use in some research labs.
Orientations Futures
There are several future directions for research on N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide. One area of interest is the development of more potent and selective FAAH inhibitors. This could lead to the development of new treatments for pain, mood disorders, and other conditions. Additionally, researchers are interested in studying the effects of this compound on other physiological processes, such as inflammation and immune function. Finally, there is interest in exploring the potential use of this compound in combination with other drugs, such as opioids, to enhance their pain-relieving effects.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential use in scientific research. Its specificity for FAAH inhibition makes it a useful tool for studying the role of the endocannabinoid system in the brain. While there are some limitations to its use, the future looks bright for research on this compound and its potential applications in a wide range of physiological processes.
Méthodes De Synthèse
The synthesis of N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide involves several steps, starting with the reaction of 3,5-dimethylphenol with propionyl chloride to form 3,5-dimethylphenylpropanoic acid. This acid is then reacted with propylamine to form the corresponding amide. Finally, cyanomethyl chloride is added to the amide to form this compound.
Propriétés
IUPAC Name |
N-(cyanomethyl)-3-(3,5-dimethylphenoxy)-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-4-7-18(8-6-17)16(19)5-9-20-15-11-13(2)10-14(3)12-15/h10-12H,4-5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUWBNJBNBOYJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC#N)C(=O)CCOC1=CC(=CC(=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Chloroacetyl)piperazin-1-yl]-N-prop-2-ynylpropanamide](/img/structure/B2561039.png)





![1-[(1,2-Dimethylindol-5-yl)methyl]-3-(4-methylphenyl)thiourea](/img/structure/B2561051.png)
![N-(5-chloro-2-methylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2561052.png)
![N-(2,5-dimethylphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2561053.png)

![2-(4-((2,6-difluorophenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2561058.png)
![2-Chloro-N-(2,2-difluorospiro[2.4]heptan-6-yl)propanamide](/img/structure/B2561060.png)
![4-amino-5-[4-(dimethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2561061.png)
